molecular formula C10H11NO2 B1523206 3-(3-Hydroxypropoxy)benzonitrile CAS No. 935758-93-3

3-(3-Hydroxypropoxy)benzonitrile

Cat. No.: B1523206
CAS No.: 935758-93-3
M. Wt: 177.2 g/mol
InChI Key: QDSIQSCWKHVQIX-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropoxy)benzonitrile is an organic compound with the molecular formula C10H11NO2. It is characterized by a benzonitrile core substituted with a hydroxypropoxy group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropoxy)benzonitrile typically involves the reaction of 3-hydroxypropyl bromide with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Hydroxypropoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxypropoxy group can enhance its solubility and bioavailability, while the nitrile group can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxypropoxy)benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(3-hydroxypropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-9-3-1-4-10(7-9)13-6-2-5-12/h1,3-4,7,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSIQSCWKHVQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655721
Record name 3-(3-Hydroxypropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935758-93-3
Record name 3-(3-Hydroxypropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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